molecular formula C13H11N3OS B035771 Timoprazole CAS No. 57237-97-5

Timoprazole

Cat. No. B035771
CAS RN: 57237-97-5
M. Wt: 257.31 g/mol
InChI Key: HBDKFZNDMVLSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Timoprazole is a chemical compound that belongs to the family of benzimidazole derivatives. It has been widely studied for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.

Mechanism Of Action

The exact mechanism of action of Timoprazole is not fully understood. However, it is believed to work by inhibiting the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. This results in a decrease in the acidity of the stomach and helps to alleviate the symptoms of gastrointestinal disorders.

Biochemical And Physiological Effects

Timoprazole has been shown to have several biochemical and physiological effects. It reduces the production of gastric acid, which helps to protect the gastric mucosa from damage caused by acid. It also inhibits the growth of Helicobacter pylori, a bacterium that is associated with the development of gastric ulcers and GERD. Additionally, Timoprazole has been shown to have anti-inflammatory effects, which may help to alleviate the symptoms of gastrointestinal disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Timoprazole for lab experiments is its ability to inhibit the proton pump in the parietal cells of the stomach. This makes it a useful tool for studying the role of gastric acid in various gastrointestinal disorders. However, one limitation of Timoprazole is that it can be difficult to obtain pure Timoprazole for use in lab experiments.

Future Directions

There are several future directions for the study of Timoprazole. One area of research is the development of new and improved synthesis methods for Timoprazole. Another area of research is the investigation of the potential therapeutic applications of Timoprazole in other diseases, such as inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of Timoprazole and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, Timoprazole is a chemical compound that has been widely studied for its potential therapeutic applications in various gastrointestinal disorders. It works by inhibiting the proton pump in the parietal cells of the stomach, which reduces the production of gastric acid. Timoprazole has several biochemical and physiological effects, including anti-inflammatory effects and the ability to inhibit the growth of Helicobacter pylori. While there are some limitations to its use in lab experiments, Timoprazole remains an important tool for studying the role of gastric acid in various diseases.

Synthesis Methods

The synthesis of Timoprazole involves the reaction of 2-mercaptobenzimidazole with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain pure Timoprazole.

Scientific Research Applications

Timoprazole has been studied for its potential therapeutic applications in various gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD). It has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of Helicobacter pylori infection.

properties

CAS RN

57237-97-5

Product Name

Timoprazole

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)

InChI Key

HBDKFZNDMVLSHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

synonyms

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.